molecular formula C3H5NO3 B2359429 Methoxyiminoessigsäure CAS No. 88012-58-2

Methoxyiminoessigsäure

Katalognummer: B2359429
CAS-Nummer: 88012-58-2
Molekulargewicht: 103.08 g/mol
InChI-Schlüssel: MIHIJWOEDDPOLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Methoxyimino-acetic acid has a wide range of applications in scientific research, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form methoxyimino-acetic acid ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .

Industrial Production Methods

Industrial production of methoxyimino-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxyimino-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert methoxyimino-acetic acid into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving methoxyimino-acetic acid include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.

Major Products Formed

The major products formed from reactions involving methoxyimino-acetic acid depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .

Vergleich Mit ähnlichen Verbindungen

Methoxyimino-acetic acid can be compared with other similar compounds, such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Methoxyimino-acetic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Methoxyamine hydrochloride", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium methoxide" ], "Reaction": [ "Step 1: Methoxyamine hydrochloride is reacted with sodium hydroxide to form methoxyamine.", "Step 2: Ethyl chloroacetate is then added to the reaction mixture and heated to form ethyl 2-chloroacetoacetate.", "Step 3: Methoxyamine is then added to the reaction mixture and heated to form ethyl 2-methoxyiminoacetoacetate.", "Step 4: The reaction mixture is then treated with hydrochloric acid to form ethyl 2-chloroacetoacetate.", "Step 5: Sodium methoxide is then added to the reaction mixture to form Methoxyimino-acetic acid." ] }

CAS-Nummer

88012-58-2

Molekularformel

C3H5NO3

Molekulargewicht

103.08 g/mol

IUPAC-Name

2-methoxyiminoacetic acid

InChI

InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6)

InChI-Schlüssel

MIHIJWOEDDPOLG-UHFFFAOYSA-N

SMILES

CON=CC(=O)O

Kanonische SMILES

CON=CC(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.